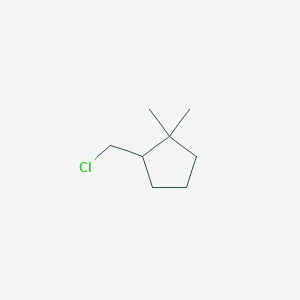

2-(Chloromethyl)-1,1-dimethylcyclopentane

Description

Properties

Molecular Formula |

C8H15Cl |

|---|---|

Molecular Weight |

146.66 g/mol |

IUPAC Name |

2-(chloromethyl)-1,1-dimethylcyclopentane |

InChI |

InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3 |

InChI Key |

VXHZVGRNBROXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1CCl)C |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange via Bromomethyl Intermediate

Overview:

An alternative route involves first synthesizing 2-(bromomethyl)-1,1-dimethylcyclopentane by bromination of 1,1-dimethylcyclopentane, followed by halogen exchange to replace bromine with chlorine.-

- Bromination is achieved using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in an inert solvent under reflux.

- The resulting bromomethyl intermediate can undergo halogen exchange via reaction with a chloride salt or chlorinating agent to yield the chloromethyl compound.

-

- Bromination is often more selective and easier to control than chlorination.

- The bromomethyl intermediate is a versatile synthetic handle for further transformations.

-

- Requires additional step for halogen exchange.

- Halogen exchange conditions must be optimized to avoid side reactions.

Multi-step Synthesis via Functional Group Transformations (Patent-Inspired Approach)

Overview:

More complex synthetic routes involve multi-step transformations starting from substituted pyridine derivatives or cyclopentanone precursors, incorporating methylation, chlorination, and oxidation steps to install the chloromethyl group.-

- Methylation of precursor compounds under basic conditions at low temperature.

- Amination and chlorination using phosphorus oxychloride under reflux.

- Oxidation and substitution reactions to introduce chloromethyl functionality.

- Final purification by extraction, drying, and crystallization.

-

- Allows for precise control over substitution pattern and stereochemistry.

- Useful for preparing derivatives with additional functional groups.

-

- Lengthy and complex, requiring multiple purification steps.

- Less practical for bulk synthesis compared to direct halogenation.

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Chlorination | 1,1-Dimethylcyclopentane | Cl₂ or NCS, radical initiator, inert solvent, 50-80°C | Simple, scalable, direct | Side reactions, polyhalogenation |

| Bromination + Halogen Exchange | 1,1-Dimethylcyclopentane | NBS, radical initiator; then chloride salt | Higher selectivity, versatile | Additional halogen exchange step |

| Multi-step Functional Group Transform | Cyclopentanone or substituted pyridine derivatives | Methylation, chlorination (POCl₃), oxidation, extraction | Precise control, functionalized products | Complex, multi-step, time-consuming |

Regioselectivity:

Radical halogenation tends to favor the abstraction of hydrogen atoms from the methyl groups due to their relatively weaker C–H bonds compared to ring methylene groups, facilitating selective chloromethyl formation at the 2-position.Reaction Control:

Temperature, solvent choice, and initiator concentration critically influence product distribution and yield. Lower temperatures and dilute conditions reduce over-halogenation.Purification:

Post-reaction purification typically involves solvent extraction, drying over anhydrous sodium sulfate, and distillation or recrystallization to isolate the pure chloromethyl compound.Industrial Relevance:

The radical chlorination method is amenable to scale-up, with continuous flow reactors improving safety and efficiency. The bromination-halogen exchange route offers synthetic flexibility for complex molecule construction.

The preparation of 2-(chloromethyl)-1,1-dimethylcyclopentane is most efficiently achieved via radical chlorination of 1,1-dimethylcyclopentane using chlorine or N-chlorosuccinimide under controlled radical conditions. Alternative methods such as bromination followed by halogen exchange provide additional synthetic versatility. Multi-step synthetic routes involving functional group transformations are available for specialized derivatives but are less practical for bulk synthesis. Careful optimization of reaction parameters ensures high regioselectivity and yield, making these methods valuable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted cyclopentanes, alcohols, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-1,1-dimethylcyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1-dimethylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(Chloromethyl)-1,1-dimethylcyclopentane with structurally or functionally related compounds, based on evidence-derived

Reactivity and Stability

- Chloromethyl Group Reactivity : The chloromethyl group in the target compound is expected to undergo nucleophilic substitution reactions, similar to BCME and epichlorohydrin. However, steric hindrance from the 1,1-dimethyl groups may reduce reaction rates compared to less hindered analogs like BCME .

- Thermal and Environmental Stability : The cyclopentane ring and dimethyl substituents likely enhance thermal stability, as seen in 1,1-DMCP, which resists biodegradation in petroleum systems . In contrast, BCME is thermally unstable and hydrolyzes rapidly in water, releasing hydrochloric acid .

Industrial and Environmental Impact

- Applications : While BCME and epichlorohydrin are used in polymer production (e.g., resins, ion-exchange materials) , the target compound’s applications remain speculative but could include specialty chemical synthesis.

- Environmental Persistence: The cyclopentane backbone may confer environmental persistence, as observed in 1,1-DMCP’s resistance to biodegradation . However, the chloromethyl group could introduce toxicity concerns, analogous to BCME’s carcinogenicity .

Research Findings and Data Gaps

- Geochemical Relevance : 1,1-DMCP’s resistance to biodegradation highlights the stabilizing effect of dimethyl groups on cyclic alkanes . Adding a chloromethyl group may alter this behavior, warranting studies on environmental fate.

- Synthetic Utility: BCME’s use in cross-linking polymers suggests that the target compound could serve as a monomer in tailored materials, though steric effects may limit efficiency.

- Toxicological Data : Critical gaps exist in the toxicity profile of this compound. Regulatory agencies should prioritize testing, given the risks associated with chloromethyl analogs.

Biological Activity

2-(Chloromethyl)-1,1-dimethylcyclopentane has the molecular formula and is characterized by a cyclopentane ring with two methyl groups and a chloromethyl substituent. Its structure can be represented as follows:

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chlorinated compounds are widely studied in cancer research. Chloromethyl derivatives can induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for anticancer drug development. In vitro studies on similar compounds have demonstrated selective cytotoxicity towards cancer cell lines such as HeLa and BxPC-3.

Case Study: Related Compounds

A study on copper(II) complex derivatives, including chlorinated compounds, revealed promising anticancer activities. The complex exhibited IC50 values against various cancer cell lines, indicating its potential as an effective treatment option:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Copper(II) Complex | HeLa | 1.4 ± 0.2 |

| Copper(II) Complex | BxPC-3 | 0.50 ± 0.02 |

| Doxorubicin | HeLa | 10.0 ± 0.6 |

This data suggests that similar structural modifications in this compound could lead to enhanced biological activity.

The mechanism by which chlorinated cyclopentanes exert their biological effects is not fully elucidated but may involve:

- Membrane Disruption: Chlorine atoms can interact with lipid bilayers, compromising cell integrity.

- Oxidative Stress Induction: Chlorinated compounds may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Enzyme Inhibition: Potential inhibition of key metabolic enzymes in pathogens or cancer cells.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are critical for its development as a therapeutic agent. Studies on similar compounds indicate that lipophilicity enhances membrane permeability but may also increase toxicity.

Toxicological Studies

In vivo studies using model organisms such as Daphnia magna have been employed to assess the toxicity of chlorinated compounds. Observations included morphological changes indicative of cytotoxicity at certain concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.